Positional Isomer Differentiation: Symmetric 4-Fluorophenyl Substitution at C2 and N9 vs. Mixed ortho/para Isomer
CAS 869068-92-8 (2,9-bis(4-fluorophenyl)) represents a symmetric substitution pattern that is structurally and presumably pharmacologically distinct from the commercially available mixed isomer 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-13-4). The latter compound, bearing an ortho-fluorophenyl at N9, has reported cytotoxicity IC50 values of 10.5 µM (MCF-7), 12.3 µM (A549), and 15.0 µM (HepG2) in MTT assays conducted by a commercial vendor . The difference in fluorine position (para vs. ortho) alters both the electronic properties of the phenyl ring and the overall molecular geometry, which in the 8-oxopurine-6-carboxamide scaffold class has been shown to affect hydrogen-bonding capacity with target kinases [1]. Direct head-to-head comparative cytotoxicity data between these two specific isomers is not publicly available; procurement of CAS 869068-92-8 is therefore essential for researchers conducting systematic SAR studies that compare symmetric vs. asymmetric fluorophenyl substitution effects on target engagement and cellular potency.
| Evidence Dimension | Cytotoxicity (MTT assay) against cancer cell lines — comparator data available; target compound data not publicly reported |
|---|---|
| Target Compound Data | Not publicly reported in peer-reviewed literature |
| Comparator Or Baseline | 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-13-4): MCF-7 IC50 = 10.5 µM; A549 IC50 = 12.3 µM; HepG2 IC50 = 15.0 µM (vendor MTT assay data) |
| Quantified Difference | Not calculable; substitution pattern difference (symmetrical 4-F-phenyl at both C2/N9 vs. 2-F-phenyl at N9 / 4-F-phenyl at C2) predicts altered target binding geometry and cellular activity based on class-level SAR [1] |
| Conditions | MTT cell viability assay; cell lines MCF-7 (breast), A549 (lung), HepG2 (liver); comparator data from commercial vendor datasheet |
Why This Matters
For SAR-driven medicinal chemistry programs, the symmetric vs. asymmetric fluorophenyl substitution pattern is a critical variable; procuring the correct isomer ensures that observed structure-activity trends are attributable to the intended molecular design rather than to an isomeric impurity.
- [1] Huang, M.-R., et al. Structure-guided development of purine amide, hydroxamate, and amidoxime for the inhibition of non-small cell lung cancer. European Journal of Medicinal Chemistry, 2019, 181, 111567. View Source
